Desoxy-Palonosetron Dihydrochloride
CAS No.:
Cat. No.: VC0199998
Molecular Formula: C₁₉H₂₈Cl₂N₂
Molecular Weight: 355.35
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₉H₂₈Cl₂N₂ |
|---|---|
| Molecular Weight | 355.35 |
Introduction
Chemical Identity and Structure
Desoxy-Palonosetron Dihydrochloride is derived from palonosetron, featuring a similar chemical structure but with specific modifications that distinguish it from the parent compound. The molecular formula of Desoxy-Palonosetron Dihydrochloride is C₁₉H₂₈Cl₂N₂, with a molecular weight of 355.35. This differs from palonosetron hydrochloride (C₁₉H₂₅ClN₂O), which has a molecular weight of 332.87 .
The key structural difference, as suggested by the "desoxy" prefix, indicates the removal of an oxygen atom from the parent palonosetron structure. This modification potentially affects its binding affinity and pharmacological properties. The compound maintains the core quinuclidine structure that is characteristic of palonosetron, which is critical for its interaction with 5-HT3 receptors .
Physical and Chemical Properties
Desoxy-Palonosetron Dihydrochloride presents as a solid compound with specific physicochemical properties that influence its pharmaceutical application. The following table summarizes the available physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₈Cl₂N₂ |
| Molecular Weight | 355.35 |
| Physical State | Solid |
| Solubility | Data suggests water solubility, specific values not detailed in sources |
| Classification | 5-HT3 receptor antagonist derivative |
Pharmacological Mechanism
As a derivative of palonosetron, Desoxy-Palonosetron Dihydrochloride is believed to function as a selective serotonin 5-HT3 receptor antagonist. The pharmacological activity likely involves:
Antiemetic Mechanism
The compound's antiemetic effects likely stem from its ability to block serotonin signaling at 5-HT3 receptors. During chemotherapy, released serotonin activates 5-HT3 receptors on vagal afferents in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain stem, triggering the vomiting reflex. By antagonizing these receptors, compounds like Desoxy-Palonosetron Dihydrochloride can prevent or reduce chemotherapy-induced nausea and vomiting .
Comparative Analysis with Palonosetron
Understanding Desoxy-Palonosetron Dihydrochloride necessitates comparison with its parent compound, palonosetron, which has established clinical efficacy and safety profiles.
Structural Differences
The primary structural difference is the absence of an oxygen atom in Desoxy-Palonosetron Dihydrochloride compared to palonosetron. While subtle, this modification likely affects the compound's pharmacokinetic and pharmacodynamic properties.
Pharmacokinetic Considerations
The parent compound palonosetron demonstrates unique pharmacokinetic properties that contribute to its clinical effectiveness:
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Extended half-life: Approximately 40 hours, significantly longer than other 5-HT3 receptor antagonists (4-9 hours)
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Good bioavailability (97% for oral formulations of palonosetron)
While specific pharmacokinetic data for Desoxy-Palonosetron Dihydrochloride is limited in the available research, its structural similarity to palonosetron suggests it may share some of these characteristics, possibly with modifications due to the structural differences.
Pharmaceutical Development Considerations
Formulation Considerations
Based on data for palonosetron, potential pharmaceutical formulations might include:
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Injectable solutions for intravenous administration
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Oral capsules or tablets
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Potential compatibility with dexamethasone for synergistic antiemetic effects
Research Status and Future Directions
Desoxy-Palonosetron Dihydrochloride appears to be primarily in the research and development phase, with limited published clinical data specifically addressing this compound. Future research directions might include:
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Comparative binding studies against palonosetron and other 5-HT3 antagonists
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Pharmacokinetic profiling in various populations
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Efficacy studies in CINV and other potential indications
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Investigation of potential advantages over existing antiemetics
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